molecular formula C12H12N2O2 B1630782 1-(4-Nitrophenyl)cyclopentanecarbonitrile CAS No. 91392-33-5

1-(4-Nitrophenyl)cyclopentanecarbonitrile

Cat. No.: B1630782
CAS No.: 91392-33-5
M. Wt: 216.24 g/mol
InChI Key: ANLABNUUYWRCRP-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H12N2O2. It is characterized by a cyclopentane ring substituted with a 4-nitrophenyl group and a cyano group. This compound is a solid with a pale yellow to orange crystalline appearance and is not soluble in water but soluble in organic solvents like ethanol and chloroform .

Preparation Methods

1-(4-Nitrophenyl)cyclopentanecarbonitrile can be synthesized through the reaction of phenylacetonitrile with nitric acid. The process involves dissolving phenylacetonitrile in acetonitrile, followed by the addition of concentrated nitric acid and heating the reaction mixture. The final product is obtained after purification .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

1-(4-Nitrophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The cyano group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.

    Substitution: Amines, alcohols, appropriate solvents, and catalysts.

    Oxidation: Potassium permanganate, chromium trioxide, suitable solvents.

Major Products:

    Reduction: 1-(4-Aminophenyl)cyclopentanecarbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

1-(4-Nitrophenyl)cyclopentanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclopentanecarbonitrile depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the cyano group can undergo nucleophilic substitution. These reactions can affect molecular targets and pathways, leading to various biological effects. For example, the reduction of the nitro group to an amino group can result in compounds with different pharmacological properties .

Comparison with Similar Compounds

1-(4-Nitrophenyl)cyclopentanecarbonitrile can be compared with similar compounds such as:

    1-(4-Aminophenyl)cyclopentanecarbonitrile: This compound is obtained by the reduction of this compound and has different chemical reactivity and potential biological activities.

    1-(4-Methoxyphenyl)cyclopentanecarbonitrile: This compound has a methoxy group instead of a nitro group, leading to different chemical properties and reactivity.

    1-(4-Chlorophenyl)cyclopentanecarbonitrile:

Uniqueness: this compound is unique due to the presence of both a nitro group and a cyano group, which allows for a wide range of chemical reactions and modifications. This versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(4-nitrophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-9-12(7-1-2-8-12)10-3-5-11(6-4-10)14(15)16/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLABNUUYWRCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402261
Record name 1-(4-nitrophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91392-33-5
Record name 1-(4-nitrophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-nitrophenyl)cyclopentane-1-carbonitrile
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Record name 1-(4-Nitrophenyl)cyclopentanecarbonitrile
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Synthesis routes and methods

Procedure details

To 79.2 g (1.65 m) of 50% sodium hydride suspended in 750 ml DMSO was added dropwise a mixture of 121.6 g (0.75 mole) p-nitrophenylacetonitrile and 161.7 ml (0.75 mole) 1,4 dibromobutane in 750 ml of a 50:50 mixture of DMSO, diethyl ether. The temperature was held between 25°-30° C. The reaction mixture was stirred at room temperature overnight then cooled to 10° C. Thirty-eight ml of isopropanol was added followed by the cautious addition of 2.8 l of water. Air was bubbled through the black reaction mixture to remove most of the ether. Black solid was filtered and taken up in diethyl ether. The ether solution was washed two times with 2 N HCl and two times with brine, dried over MgSO4, and concentrated in vacuo. The resulting dark solid was extracted six times with boiling hexane. The hexane solution was concentrated to a small volume to yield 127.5 g of product, melting point 76°-77° C.
Quantity
79.2 g
Type
reactant
Reaction Step One
Quantity
121.6 g
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reactant
Reaction Step Two
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161.7 mL
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reactant
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Quantity
750 mL
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solvent
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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Reaction Step Four
Name
Quantity
2.8 L
Type
solvent
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solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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